molecular formula C12H20N2O B2950051 (3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine CAS No. 626222-50-2

(3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine

Cat. No.: B2950051
CAS No.: 626222-50-2
M. Wt: 208.305
InChI Key: MYIAQPLPXUNNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

(3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridine derivatives .

Comparison with Similar Compounds

(3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine can be compared with other similar compounds, such as:

    (3-Isopropoxy-propyl)-pyridin-3-ylmethyl-amine: Similar structure but with a different position of the pyridine ring substitution.

    (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine: Another isomer with the substitution at the 4-position of the pyridine ring.

These similar compounds may exhibit different chemical reactivity and biological activity due to the positional differences in the pyridine ring substitution . The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct interactions with molecular targets and unique applications in research .

Properties

IUPAC Name

3-propan-2-yloxy-N-(pyridin-2-ylmethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-11(2)15-9-5-7-13-10-12-6-3-4-8-14-12/h3-4,6,8,11,13H,5,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIAQPLPXUNNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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